1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide
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Overview
Description
1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a carboximidamide group attached to the triazole ring
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzonitrile with sodium azide in the presence of a copper catalyst can yield the desired triazole derivative. The reaction is typically carried out in a solvent such as dimethylformamide at elevated temperatures. Another approach involves the use of hydrazine derivatives and appropriate aldehydes or ketones, followed by cyclization to form the triazole ring. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazole derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like dimethylformamide, catalysts such as copper or palladium, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions include various substituted triazole derivatives with potential biological activities.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent, with research focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The molecular targets and pathways involved may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine: This compound also contains a chlorophenyl group but has a piperazine ring instead of a triazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals.
1-(3-chlorophenyl)-2-(methylamino)propan-1-one: Known as 3-chloromethcathinone, this compound is a synthetic cathinone with stimulant properties. It differs from the triazole derivative in its structure and pharmacological effects.
Triazole derivatives: Other triazole derivatives, such as fluconazole and voriconazole, are widely used as antifungal agents. These compounds share the triazole ring structure but differ in their substituents and specific biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N'-hydroxytriazole-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-6-2-1-3-7(4-6)15-5-8(12-14-15)9(11)13-16/h1-5,16H,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIISGKQMSFVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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